N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide
Description
N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a central piperazine ring linked to a 4-fluorophenyl group and a substituted phenylcarbamoyl moiety. The cyclopropylcarbamoyl group at the para-position of the phenyl ring distinguishes it from structurally related compounds, conferring unique steric and electronic properties.
Properties
Molecular Formula |
C21H23FN4O2 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C21H23FN4O2/c22-16-3-9-19(10-4-16)25-11-13-26(14-12-25)21(28)24-18-5-1-15(2-6-18)20(27)23-17-7-8-17/h1-6,9-10,17H,7-8,11-14H2,(H,23,27)(H,24,28) |
InChI Key |
BIVUFULSPYRGQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC=C(C=C2)NC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines.
Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the piperazine derivative with cyclopropyl isocyanate under controlled conditions.
Attachment of the fluorophenyl group: This can be done via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its therapeutic potential in treating certain diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Piperazine-carboxamide derivatives exhibit variations in substituents that significantly influence their physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison with structurally related compounds:
Table 1: Structural and Functional Comparison of Piperazine-Carboxamide Derivatives
Key Observations:
Substituent Effects on Physicochemical Properties :
- Electron-withdrawing groups (e.g., -CF₃ in A13 , -F in A3 ) increase melting points, likely due to enhanced intermolecular interactions.
- Bulky substituents (e.g., cyclopropylcarbamoyl, pyrrolidinylcarbonyl) may reduce synthetic yields due to steric hindrance during coupling reactions (cf. ) .
Biological Activity Trends: DGAT1 Inhibition: JNJ compound A’s dichlorophenyl and pyrrolidinyl groups enhance potency, suggesting that hydrophobic substituents improve target engagement . Anticancer Activity: Derivatives like A3 () and those in with alkoxyfuropyrazin groups show substituent-dependent antiproliferative effects . Receptor Modulation: Fluorophenyl and chlorophenyl groups (e.g., in ) are common in ligands targeting adenosine A2A or TRPV1 receptors .
Synthetic Accessibility :
- Carboxamide coupling (e.g., using DIPEA in chloroform/tetrahydrofuran, as in ) is a standard method for piperazine-carboxamide synthesis .
- Yields for para-substituted derivatives (e.g., 57.3% for A3 ) often exceed those for ortho/meta-substituted analogs due to reduced steric interference.
Research Findings and Implications
- Anticancer Potential: Analogous 4-fluorophenyl-containing compounds (e.g., ’s furopyrazin derivatives) inhibit cancer cell proliferation, suggesting a viable pathway for further testing .
Biological Activity
N-[4-(cyclopropylcarbamoyl)phenyl]-4-(4-fluorophenyl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's structure features a piperazine core substituted with a cyclopropylcarbamoyl group and a fluorophenyl group. This unique arrangement contributes to its biological properties.
Research indicates that this compound interacts with various biological targets, particularly in the central nervous system. Its structural similarities to other piperazine derivatives suggest that it may function as a receptor antagonist or agonist, influencing neurotransmitter systems.
In Vitro Studies
- Antidepressant Activity : In vitro assays have shown that this compound exhibits significant effects on serotonin and dopamine receptors. These interactions suggest potential antidepressant properties, as modulation of these neurotransmitters is crucial in mood regulation .
- Antimicrobial Activity : Preliminary studies have indicated that the compound possesses antimicrobial properties, particularly against certain Gram-positive bacteria. This activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymatic pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing pro-inflammatory cytokine production in cell cultures. This suggests a mechanism by which it may alleviate conditions characterized by chronic inflammation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Case Study 1 : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of piperazine with similar substituents exhibited potent inhibition of specific enzymes involved in neurodegenerative diseases. The findings suggest that this compound could be developed into a therapeutic agent for conditions like Alzheimer's disease due to its ability to inhibit gamma-secretase activity .
- Case Study 2 : Another investigation focused on the compound's effect on cancer cell lines, revealing that it could induce apoptosis in certain cancer types through the activation of caspase pathways. This positions the compound as a potential candidate for cancer therapy .
Data Table: Summary of Biological Activities
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
